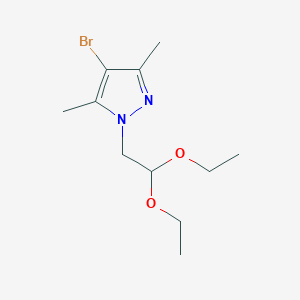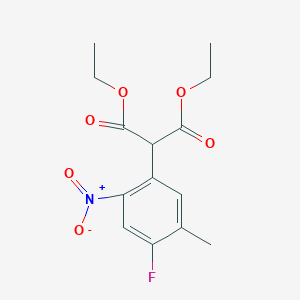![molecular formula C9H7ClN2O2 B1453367 (5-氯咪唑[1,2-a]吡啶-2-基)乙酸 CAS No. 1215412-60-4](/img/structure/B1453367.png)
(5-氯咪唑[1,2-a]吡啶-2-基)乙酸
描述
2-(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid is a heterocyclic compound that features a chloro-substituted imidazo[1,2-a]pyridine ring.
科学研究应用
2-(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties
作用机制
Target of Action
Compounds with similar structures, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, are known to serve as pharmacophores for many molecules with significant biological and therapeutic value . These compounds have received great attention in recent years due to their varied medicinal applications .
Mode of Action
It’s known that n-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . This suggests that (5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid might interact with its targets in a similar way.
Biochemical Pathways
It’s known that substituted imidazo[1,2-a]pyridines are important heterocyclic compounds due to a broad spectrum of their biological and pharmacological activity . They are currently studied in regard to their use in optoelectronics, e.g., as materials for white light-emitting devices and hybrid fluorescence/phosphorescence devices .
Result of Action
It’s known that compounds with similar structures often emit in the blue region with a high quantum yield and are characterized by good electronic and transport properties and a fairly high triplet state energy .
Action Environment
It’s known that the optical and electrochemical properties of a compound can be changed via introduction of various functional groups into the 1-azaindolizine fragment .
生化分析
Biochemical Properties
(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, (5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades .
Cellular Effects
The effects of (5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid on various cell types and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, (5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid can induce apoptosis, a programmed cell death mechanism, by activating specific apoptotic pathways. It also affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .
Molecular Mechanism
At the molecular level, (5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can lead to changes in cellular processes, such as reduced cell proliferation or increased apoptosis. Additionally, (5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that (5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular processes, such as prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of (5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing tumor growth or inflammation. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are excreted via the liver and kidneys. This compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, (5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. For example, it may be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell. The compound’s localization and accumulation can influence its activity and efficacy .
Subcellular Localization
The subcellular localization of (5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid is critical for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid typically involves the reaction of 2-aminopyridine with chloroacetic acid under specific conditions. The process may include steps such as acylation, cyclization, and chlorination .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .
化学反应分析
Types of Reactions
2-(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace the chloro group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could produce a variety of functionalized imidazo[1,2-a]pyridines .
相似化合物的比较
Similar Compounds
2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid: Similar structure but with the chloro group at a different position.
2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid: Features a methyl group instead of a chloro group.
2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)acetic acid: Contains a fluoro group instead of a chloro group.
Uniqueness
2-(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid is unique due to its specific chloro substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .
属性
IUPAC Name |
2-(5-chloroimidazo[1,2-a]pyridin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-7-2-1-3-8-11-6(4-9(13)14)5-12(7)8/h1-3,5H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPSEUSMALHZIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C(=C1)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[6-(4-Methoxyphenyl)pyridin-3-yl]ethanone](/img/structure/B1453284.png)


![7-(3',4',6'-Trimethyl-2',5'-dioxo-2',5'-dihydro-[1,1'-biphenyl]-3-yl)heptanoic acid](/img/structure/B1453287.png)
![1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B1453289.png)


![[5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B1453294.png)

![{[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid](/img/structure/B1453297.png)




